2-(4-chloro-2-iodophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClIN. It is a colorless to pale yellow solid that is soluble in organic solvents such as diethyl ether and dimethyl ketone. This compound is used as an important intermediate in organic synthesis, particularly in the production of various organic compounds, including anticancer drugs, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-chloro-2-iodophenyl)acetonitrile typically involves the reaction of phenylacetic acid with elemental iodine. The process begins with the conversion of phenylacetic acid to phenylacetonitrile using phosphorus pentoxide. The phenylacetonitrile is then reacted with iodine to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as sodium chlorite for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-(4-chloro-2-iodophenyl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds for research purposes.
Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer drugs.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-iodophenyl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro and iodo groups make it a versatile intermediate that can undergo substitution, oxidation, and reduction reactions. These reactions enable the compound to form a wide range of products with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetonitrile: Similar in structure but lacks the chloro group.
4-Chlorophenylacetonitrile: Similar in structure but lacks the iodo group.
Phenylacetonitrile: The parent compound without any halogen substitutions.
Uniqueness
2-(4-chloro-2-iodophenyl)acetonitrile is unique due to the presence of both chloro and iodo groups, which enhance its reactivity and versatility in chemical synthesis. This dual substitution allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
882689-31-8 |
---|---|
Molecular Formula |
C8H5ClIN |
Molecular Weight |
277.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.